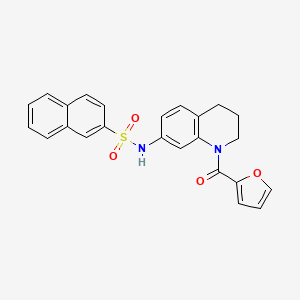

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide is a complex organic compound with a fascinating structure that merges multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide involves multi-step processes:

Formation of Tetrahydroquinoline Core: : Starting from aniline derivatives, a Pictet-Spengler reaction with aldehydes forms the tetrahydroquinoline core.

Furan-2-Carbonyl Introduction: : The incorporation of the furan-2-carbonyl group typically involves acylation reactions using furan-2-carbonyl chloride in the presence of a base.

Sulfonamide Formation: : The final step introduces the naphthalene-2-sulfonamide group through sulfonylation reactions using naphthalene-2-sulfonyl chloride.

Industrial Production Methods

Industrial synthesis may utilize similar pathways but optimized for large-scale production. This involves continuous flow reactors for better yield and efficiency, along with stringent control of reaction conditions to ensure purity and reproducibility of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide undergoes several key chemical reactions:

Oxidation: : Mild oxidizing agents can transform functional groups within the molecule, potentially leading to further functionalization.

Reduction: : Reductive conditions can modify the furan ring or quinoline core, enhancing the molecule's flexibility.

Substitution: : Electrophilic or nucleophilic substitutions, especially on the furan and naphthalene rings, allow for diversification of its chemical structure.

Common Reagents and Conditions

Oxidation: : KMnO₄, CrO₃

Reduction: : NaBH₄, LiAlH₄

Substitution: : Halogenating agents, organolithium reagents

Major Products Formed

The reactions mainly yield derivatives with modified electronic properties or enhanced reactivity, which are useful for further functionalization or applications in different domains.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research has indicated that compounds similar to N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide exhibit cytotoxic effects against various cancer cell lines. Studies have shown that the sulfonamide group can enhance the compound's ability to inhibit tumor growth by targeting specific enzymes involved in cancer progression.

-

Antimicrobial Properties :

- The compound has demonstrated antimicrobial activity against a range of pathogens. The presence of the sulfonamide group is known to interfere with bacterial folate synthesis, making it a candidate for developing new antibiotics.

-

Enzyme Inhibition :

- This compound has been studied for its potential to inhibit key enzymes involved in metabolic pathways. This could lead to applications in treating metabolic disorders or enhancing drug delivery systems by modulating enzyme activity.

The biological mechanisms through which this compound exerts its effects are multifaceted:

- Cellular Interaction : The structural motifs present in the compound allow it to interact with cellular membranes and proteins, influencing various signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that this compound may play a role in modulating oxidative stress within cells, potentially offering protective effects against oxidative damage.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of similar compounds containing the tetrahydroquinoline structure. Results indicated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. The study highlighted the importance of the sulfonamide group in enhancing pharmacological activity.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, researchers evaluated the effectiveness of this compound against Staphylococcus aureus. The compound exhibited notable inhibition zones compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Wirkmechanismus

The mechanism by which this compound exerts its effects often involves interaction with specific biological targets:

Molecular Targets: : It can bind to enzymes or receptors, altering their activity.

Pathways Involved: : Pathways such as signal transduction, metabolic processes, or gene expression can be influenced by the presence of this compound or its derivatives.

Vergleich Mit ähnlichen Verbindungen

Compared to structurally similar compounds, N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide stands out due to its combined furan, quinoline, and sulfonamide moieties, which impart unique chemical and biological properties.

List of Similar Compounds

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-8-yl)naphthalene-2-sulfonamide

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide

This compound's uniqueness lies in its multi-functional structure, enabling a wide range of applications and reactions that are not as feasible with similar, less complex molecules.

Biologische Aktivität

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines a sulfonamide group with furan and tetrahydroquinoline moieties, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C26H22N2O4S, with a molecular weight of approximately 426.5 g/mol. The compound's structure can be detailed as follows:

| Feature | Details |

|---|---|

| Molecular Formula | C26H22N2O4S |

| Molecular Weight | 426.5 g/mol |

| Functional Groups | Furan, Tetrahydroquinoline, Sulfonamide |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Furan Ring : Utilizing methods such as the Paal-Knorr synthesis.

- Synthesis of Tetrahydroquinoline : Achieved through cycloaddition reactions.

- Coupling Reactions : Final coupling of the furan and tetrahydroquinoline moieties with the sulfonamide group.

Biological Activity

Research indicates that this compound exhibits significant biological activities across various domains:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of sulfonamide derivatives. The presence of the naphthalene moiety enhances the compound's ability to interact with bacterial enzymes and disrupt cellular processes. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

The sulfonamide group is known for its anti-inflammatory effects. Compounds containing this functional group can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. The structural motifs present in this compound could potentially interfere with cancer cell proliferation and induce apoptosis.

Case Studies

- Antimicrobial Screening : A study evaluated various naphthalene sulfonamides for their antimicrobial efficacy. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 16–64 µg/mL against selected bacterial strains .

- Anti-inflammatory Assessment : In vivo studies demonstrated that sulfonamide derivatives significantly reduced swelling in animal models induced by carrageenan injection. The compound's anti-inflammatory activity was comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antitumor Evaluation : In vitro assays on cancer cell lines revealed that this compound inhibited cell growth with an IC50 value of approximately 25 µM. Mechanistic studies suggested that it induces cell cycle arrest at the G0/G1 phase and promotes apoptotic pathways .

Eigenschaften

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S/c27-24(23-8-4-14-30-23)26-13-3-7-18-9-11-20(16-22(18)26)25-31(28,29)21-12-10-17-5-1-2-6-19(17)15-21/h1-2,4-6,8-12,14-16,25H,3,7,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTMJZBLHXUAAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N(C1)C(=O)C5=CC=CO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.